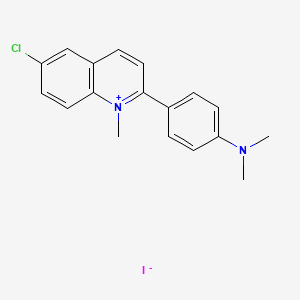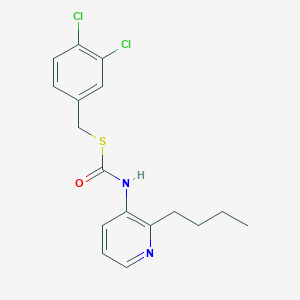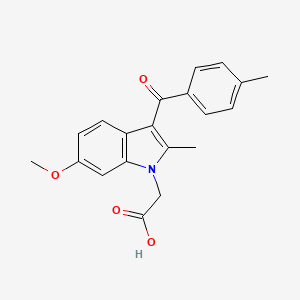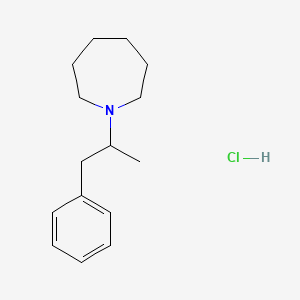
1H-Azepine, hexahydro-1-(alpha-methylphenethyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Azepine, hexahydro-1-(alpha-methylphenethyl)-, hydrochloride is a chemical compound with a complex structure. It is a derivative of azepine, a seven-membered heterocyclic compound containing one nitrogen atom. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the solubility and stability of the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Azepine, hexahydro-1-(alpha-methylphenethyl)-, hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a halogenated precursor, followed by cyclization to form the azepine ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or platinum.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and pH levels is common to maintain consistency in production.
化学反応の分析
Types of Reactions
1H-Azepine, hexahydro-1-(alpha-methylphenethyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.
科学的研究の応用
1H-Azepine, hexahydro-1-(alpha-methylphenethyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving nitrogen-containing heterocycles.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1H-Azepine, hexahydro-1-(alpha-methylphenethyl)-, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 1H-Azepine, hexahydro-1-(1-methyl-2-phenylethyl)-, hydrochloride
- 1H-Azepine, hexahydro-1-(2-methylphenethyl)-, hydrochloride
Uniqueness
1H-Azepine, hexahydro-1-(alpha-methylphenethyl)-, hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
特性
CAS番号 |
27431-98-7 |
|---|---|
分子式 |
C15H24ClN |
分子量 |
253.81 g/mol |
IUPAC名 |
1-(1-phenylpropan-2-yl)azepane;hydrochloride |
InChI |
InChI=1S/C15H23N.ClH/c1-14(13-15-9-5-4-6-10-15)16-11-7-2-3-8-12-16;/h4-6,9-10,14H,2-3,7-8,11-13H2,1H3;1H |
InChIキー |
LBBBUXHHFSIFNO-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CC=CC=C1)N2CCCCCC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


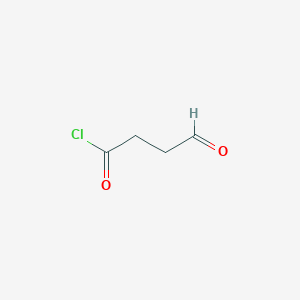
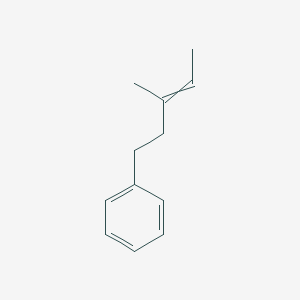

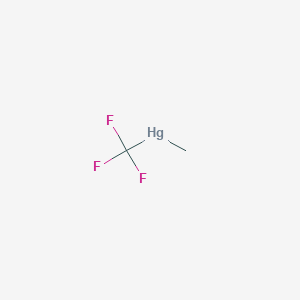
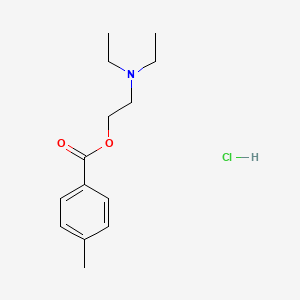
![1,1'-[(3-Aminophenyl)methylene]di(naphthalen-2-ol)](/img/structure/B14696195.png)
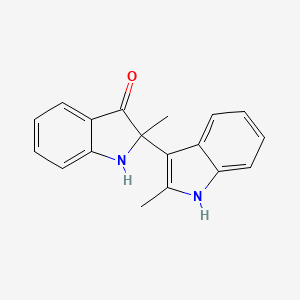
![5-Methyl-7-(propan-2-yl)-2,3-dioxabicyclo[2.2.2]octane](/img/structure/B14696211.png)
![2-Oxatricyclo[4.2.0.0~1,3~]octane](/img/structure/B14696215.png)
